An In-depth Technical Guide to 2-Ethylcrotonaldehyde: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to 2-Ethylcrotonaldehyde: Chemical Properties, Structure, and Reactivity
This guide provides a comprehensive technical overview of 2-Ethylcrotonaldehyde, a valuable intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing. The content herein delves into the molecule's structural and physicochemical properties, its synthesis and reactivity, and essential safety and handling information, grounded in established scientific literature.
Introduction and Molecular Identity
2-Ethylcrotonaldehyde, systematically named (2E)-2-ethylbut-2-enal, is an α,β-unsaturated aldehyde. Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, is the foundation of its distinct reactivity. This conjugation makes the molecule susceptible to both 1,2-addition at the carbonyl group and 1,4-conjugate addition at the β-carbon.
Key identifiers for 2-Ethylcrotonaldehyde are summarized below:
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IUPAC Name : (2E)-2-ethylbut-2-enal[]
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Synonyms : 2-Ethyl-2-butenal, α-Ethylcrotonaldehyde
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CAS Number : 19780-25-7[2]
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Molecular Formula : C₆H₁₀O[2]
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Molecular Weight : 98.14 g/mol [3]
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Canonical SMILES : CCC(=CC)C=O
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InChI Key : IQGZCSXWIRBTRW-ZZXKWVIFSA-N[]
The structural formula of 2-Ethylcrotonaldehyde is depicted below:
Physicochemical Properties
The physical and chemical properties of 2-Ethylcrotonaldehyde are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below. The compound is a flammable liquid and should be handled with appropriate precautions.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | |
| Boiling Point | 136.5 °C at 760 mmHg | [4] |
| Density | 0.829 g/cm³ | [] |
| Flash Point | 28.3 °C | [4] |
| Vapor Pressure | 7.34 mmHg at 25 °C | [4] |
| Water Solubility | 4710 mg/L at 25 °C (estimated) | [4] |
| logP (Octanol/Water) | 1.597 (estimated) | [4] |
Spectroscopic Characterization
Spectroscopic data is fundamental for the identification and purity assessment of 2-Ethylcrotonaldehyde.
Infrared (IR) Spectroscopy
The IR spectrum of an α,β-unsaturated aldehyde like 2-Ethylcrotonaldehyde is characterized by specific absorption bands. The conjugation of the double bond with the carbonyl group lowers the frequency of the C=O stretching vibration compared to a saturated aldehyde.
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C=O Stretch : A strong absorption peak is expected in the range of 1710-1685 cm⁻¹[5].
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C=C Stretch : A medium intensity peak for the conjugated double bond appears around 1640 cm⁻¹.
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Aldehydic C-H Stretch : Two characteristic, moderately intense peaks are typically observed around 2830-2695 cm⁻¹[5]. The peak near 2720 cm⁻¹ is particularly diagnostic for aldehydes[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment in the molecule. The key expected signals are:
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Aldehydic Proton (-CHO) : A singlet or a finely split multiplet, highly deshielded, appearing in the region of δ 9-10 ppm[6].
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Vinylic Proton (=CH-) : A quartet coupled to the methyl group, appearing in the downfield region, typically δ 6-7 ppm.
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Ethyl Group Protons (-CH₂CH₃) : A quartet for the methylene protons and a triplet for the methyl protons.
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Methyl Group Proton (=C-CH₃) : A doublet coupled to the vinylic proton.
¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom.
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Carbonyl Carbon (C=O) : The most deshielded signal, appearing around δ 190-200 ppm[6].
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Olefinic Carbons (C=C) : Signals in the range of δ 120-150 ppm.
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Aliphatic Carbons : Signals for the ethyl and methyl groups will appear in the upfield region (δ 10-30 ppm).
Mass Spectrometry
In mass spectrometry, 2-Ethylcrotonaldehyde will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for aldehydes include α-cleavage and the McLafferty rearrangement.
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α-Cleavage : Loss of a hydrogen radical (M-1) or the ethyl group.
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McLafferty Rearrangement : If a γ-hydrogen is available, a characteristic rearrangement can occur, leading to the loss of a neutral alkene molecule[7].
Synthesis and Reactivity
Synthesis
A primary industrial method for synthesizing 2-Ethylcrotonaldehyde is through a base-catalyzed aldol condensation reaction between butyraldehyde and acetaldehyde, followed by dehydration of the resulting aldol adduct.
A patented process describes condensing a molar excess of acetaldehyde with butyraldehyde in the presence of a dilute aqueous sodium hydroxide solution. The resulting aldol mixture is then dehydrated by gradual addition to a boiling dilute sulfuric acid solution[8].
Experimental Protocol: Synthesis via Aldol Condensation
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Condensation: A mixture of butyraldehyde and acetaldehyde (e.g., in a 1:4 molar ratio) is added to a reactor containing a 2% aqueous solution of sodium hydroxide, with cooling to maintain a controlled reaction temperature. The reaction is allowed to proceed until equilibrium is reached.
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Dehydration: The resulting aldol mixture is slowly added to a boiling solution of approximately 2% sulfuric acid. The 2-Ethylcrotonaldehyde, along with water, distills from the reaction mixture as it is formed.
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Purification: The collected distillate is then purified by rectification (fractional distillation) to isolate 2-Ethylcrotonaldehyde[8].
The logical flow of this synthesis is illustrated in the diagram below.
Caption: Synthesis of 2-Ethylcrotonaldehyde via Aldol Condensation.
Chemical Reactivity
The reactivity of 2-Ethylcrotonaldehyde is dominated by its α,β-unsaturated aldehyde functionality. It can undergo reactions at the carbonyl group, the carbon-carbon double bond, or both.
2-Ethylcrotonaldehyde can be selectively reduced to different products depending on the reducing agent and reaction conditions.
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Reduction to Saturated Aldehyde: Catalytic hydrogenation can selectively reduce the C=C double bond to yield 2-ethylbutyraldehyde. This is a key industrial application of 2-Ethylcrotonaldehyde[8].
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Reduction to Unsaturated Alcohol: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde group to a primary alcohol, yielding 2-ethylbut-2-en-1-ol. These hydride reagents act as nucleophiles, attacking the electrophilic carbonyl carbon[9][10].
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Reduction to Saturated Alcohol: Stronger reducing conditions or a combination of reagents can reduce both the double bond and the carbonyl group to give 2-ethylbutan-1-ol.
Experimental Protocol: Reduction to 2-ethylbut-2-en-1-ol
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Setup: 2-Ethylcrotonaldehyde is dissolved in a suitable protic solvent like methanol or ethanol in a flask equipped with a magnetic stirrer and cooled in an ice bath.
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Reagent Addition: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C.
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Quenching: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
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Extraction & Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated. The crude product can be purified by distillation or chromatography.
The mechanism for the hydride reduction of the carbonyl group is a classic nucleophilic addition.
Caption: Mechanism of Hydride Reduction of 2-Ethylcrotonaldehyde.
The aldehyde group is readily oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can be used. Milder, more selective methods are also available to convert α,β-unsaturated aldehydes to their corresponding carboxylic acids without affecting the double bond[11].
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Product: The oxidation of 2-Ethylcrotonaldehyde yields 2-ethylcrotonic acid (2-ethylbut-2-enoic acid).
As an α,β-unsaturated carbonyl compound, 2-Ethylcrotonaldehyde is prone to polymerization, especially under certain catalytic conditions or upon prolonged storage. The extended conjugation allows for polymerization to occur[12]. The polymerization can be complex, potentially involving both the vinyl group and the carbonyl group, leading to cross-linked structures[13]. This reactivity is a critical consideration for its storage and handling, often requiring the addition of a stabilizer.
Toxicological Profile and Safety
2-Ethylcrotonaldehyde is a hazardous chemical requiring careful handling.
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Hazards : It is classified as a flammable liquid. It is irritating to the eyes, respiratory system, and skin.
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Toxicity : The compound is moderately toxic by ingestion and skin contact[4].
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Handling Precautions : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Keep away from sources of ignition.
Applications
The primary application of 2-Ethylcrotonaldehyde is as a chemical intermediate.
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Synthesis of Saturated Aldehydes and Alcohols : Its hydrogenation product, 2-ethylbutyraldehyde, is a precursor to 2-ethylbutanol and 2-ethylbutyric acid, which have applications in the production of plasticizers and other specialty chemicals[8].
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Fine Chemicals : Due to its reactive nature, it can serve as a building block in the synthesis of more complex molecules in the pharmaceutical, fragrance, and agricultural industries[14].
Conclusion
2-Ethylcrotonaldehyde is a versatile α,β-unsaturated aldehyde with a well-defined profile of chemical reactivity. Its synthesis from common starting materials and its ability to undergo a variety of transformations make it a valuable intermediate in organic synthesis. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and industrial applications.
References
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Cheméo. (n.d.). Chemical Properties of 2-Butenal, 2-ethyl- (CAS 19780-25-7). Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
- Cox, H. L. (1939). U.S. Patent No. 2,175,556. Washington, DC: U.S. Patent and Trademark Office.
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Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362897, 2-Butenal, 2-ethyl-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29773, 2-Ethyl-but-2-enal. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Scribd. (n.d.). Application of Aldehyde and Ketone. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-ethyl-2-butenal. Retrieved from [Link]
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University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
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Various Authors. (n.d.). α,β-Unsaturated carbonyl compound. In Wikipedia. Retrieved from [Link]
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